molecular formula C11H12FNO3 B1377662 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid CAS No. 1447964-53-5

5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid

Cat. No. B1377662
M. Wt: 225.22 g/mol
InChI Key: DBDSOWHYGRVYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the starting materials chosen by the chemist. For example, the amino group could potentially be introduced via amination, the fluorophenyl group via a halogenation reaction on a phenyl ring, and the carboxylic acid group via oxidation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, a cyclic structure, could impart some degree of rigidity to the molecule. The electronegative fluorine atom would likely create a polar region in the molecule, and the amino and carboxylic acid groups could allow for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the fluorophenyl group in electrophilic aromatic substitution reactions, and the carboxylic acid group in esterification or other acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups and the ability to form hydrogen bonds could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

  • Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries : Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

  • Spirocyclic Oxindoles in Medicinal Chemistry : Spirocyclic oxindoles have been used in medicinal chemistry. They are used as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

  • Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries : Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

  • Spirocyclic Oxindoles in Medicinal Chemistry : Spirocyclic oxindoles have been used in medicinal chemistry. They are used as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

  • Synthesis of Anti-depressant Molecules : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry. This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is biologically active, it could potentially be toxic. Handling guidelines would need to be determined based on thorough safety testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its properties and potential applications. For example, it could be studied for potential medicinal properties, given the biological activity of many similar compounds .

properties

IUPAC Name

5-amino-3-(2-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDSOWHYGRVYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
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5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
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5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
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5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
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5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
Reactant of Route 6
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid

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